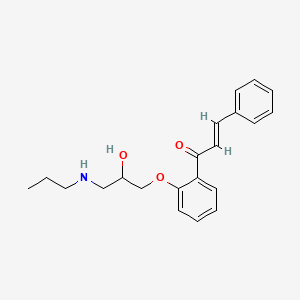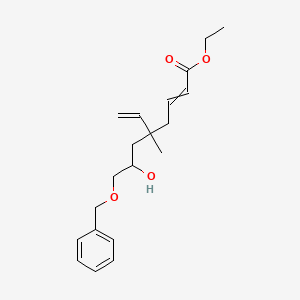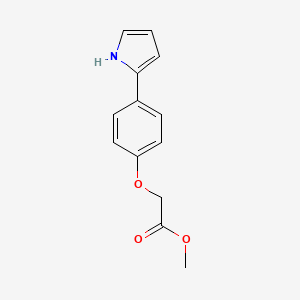
NeurotransGreen C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NeurotransGreen C5 is a water-soluble, lipophilic, potential-sensitive fluorescent RH probe . It is suitable for monitoring synaptic activity at synapses and at neuromuscular junctions . It can also be used for staining and identifying actively firing neurons and investigating the mechanisms of activity-dependent vesicle cycling.
Physical And Chemical Properties Analysis
NeurotransGreen C5 is described as being water-soluble and lipophilic . No further information on its physical and chemical properties is available in the sources.Applications De Recherche Scientifique
Neuroprotection and Neurodegenerative Diseases
NeurotransGreen C5, or complement component 5 (C5), plays a significant role in neuroprotection and the progression of neurodegenerative diseases. Research indicates that C5 is upregulated in spinal microglia after peripheral nerve injury and contributes to neuropathic pain through the release and action of the C5a anaphylatoxin peptide. Inhibition of C5a receptor (C5aR) reduces cold allodynia in neuropathic pain models (Griffin et al., 2007). Additionally, C5 has been identified as a therapeutic target in neurodegenerative diseases, with its druggability demonstrated by the success of C5-inhibitor eculizumab (Stennett et al., 2023).
Role in Neurotoxicity and Neuroinflammation
Complement-derived anaphylatoxin C5a has been found to protect against glutamate-mediated neurotoxicity. It inhibits glutamate-mediated neuronal death through partial inhibition of caspase-3 activity, suggesting a noninflammatory role for C5a in modulating neuronal responses to excitotoxins (Osaka et al., 1999). Furthermore, hereditary deficiencies in complement C5 are associated with intensified neurodegenerative responses, indicating new roles for the C-system in neuronal and astrocytic functions (Pasinetti et al., 1996).
Neuronal C5a Receptor and Apoptotic Signal Transduction
A neuronal C5a receptor (nC5aR) has been discovered in human cells of neuronal origin, with evidence showing that abnormal activation of this signal transduction pathway can result in apoptosis and, subsequently, in neurodegeneration (Farkas et al., 1998).
Therapeutic Activity in Neurodegeneration Models
C5a receptor antagonists have shown therapeutic activity in a rat model of neurodegeneration, suggesting that complement activation, particularly C5a, is a key event in the pathogenesis of neurodegenerative diseases (Woodruff et al., 2006).
Complement Activation and Cognitive Impairment
Complement activation is involved in cognitive impairment during sleep deprivation. Selective antagonism of C3aR/C5aR improved spatial memory performance, inhibited gliosis, maintained inflammatory cytokines balance, and improved hippocampal adult neurogenesis (Wadhwa et al., 2019).
Neurotrophic Factor Secretion by Neural Stem Cells
Neural stem cells (NSCs) have been found to naturally constitutively secrete significant quantities of neurotrophic factors, including nerve growth factor and brain-derived neurotrophic factor. When grafted to lesions in the spinal cord, NSCs supported extensive growth of host axons (Lu et al., 2003).
Propriétés
Numéro CAS |
303727-66-4 |
|---|---|
Nom du produit |
NeurotransGreen C5 |
Formule moléculaire |
C32H53Br2N3 |
Poids moléculaire |
639.6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





